CEP-32496 盐酸盐
描述
瑞格西妥 hydrochloride 是一种口服生物利用度高的、VEGFR 备用的多激酶抑制剂,对 RET、BRAF 和 EGFR 酪氨酸激酶具有强效活性。 它主要用于治疗携带 RET 或 BRAF 突变或基因重排的实体瘤 .
科学研究应用
瑞格西妥 hydrochloride 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究激酶抑制和信号转导通路。
生物学: 它用于研究 RET、BRAF 和 EGFR 在细胞过程和疾病状态中的作用。
医学: 它正在开发用于治疗具有 RET 或 BRAF 突变的癌症,例如非小细胞肺癌和甲状腺癌。
作用机制
瑞格西妥 hydrochloride 通过抑制 RET、BRAF 和 EGFR 酪氨酸激酶的活性来发挥作用。它与这些激酶的 ATP 结合位点结合,阻止它们的磷酸化及其随后的下游信号通路激活。 这种抑制导致抑制携带 RET 或 BRAF 突变的癌细胞的细胞增殖并诱导细胞凋亡 .
生化分析
Biochemical Properties
CEP-32496 hydrochloride exhibits high binding affinity for both wild-type BRAF and related CRAF, as well as certain receptor tyrosine kinases of known therapeutic utility, such as Abl-1, c-Kit, Ret, PDGFR-β, and VEGFR-2 . It exhibits selective cellular cytotoxicity for BRAF V600E versus wild-type cells .
Cellular Effects
CEP-32496 hydrochloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those expressing wild-type BRAF .
Molecular Mechanism
The molecular mechanism of action of CEP-32496 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It potently binds to wild-type BRAF in vitro but is selectively cytotoxic to cell lines harboring the BRAF V600E mutation versus BRAF wild-type cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CEP-32496 hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of CEP-32496 hydrochloride vary with different dosages. Sustained tumor stasis and regressions are observed with oral administration (30–100 mg/kg twice daily) against BRAF V600E melanoma and colon carcinoma xenografts, with no adverse effects .
Metabolic Pathways
Given its known targets, it is likely to interact with enzymes or cofactors involved in the MAPK signal transduction pathway .
准备方法
瑞格西妥 hydrochloride,以前被称为 CEP-32496,是通过一系列涉及各种中间体偶联的化学反应合成的工业生产方法涉及优化反应条件以实现高产率和纯度,通常使用结晶和色谱等技术进行纯化 .
化学反应分析
瑞格西妥 hydrochloride 经历了各种化学反应,包括:
氧化: 这种反应涉及氧气的添加或氢的去除,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 这种反应涉及氢的添加或氧的去除,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 这种反应涉及一个官能团被另一个官能团取代,通常使用卤素或亲核试剂等试剂。
这些反应中常用的试剂和条件包括有机溶剂、催化剂和受控温度。 这些反应形成的主要产物通常是具有修饰官能团的瑞格西妥 hydrochloride 的衍生物 .
相似化合物的比较
瑞格西妥 hydrochloride 独特之处在于它能够选择性地抑制 RET、BRAF 和 EGFR,同时保留 VEGFR2。类似化合物包括:
Agerafenib: 一种口服生物利用度高的 BRAF 抑制剂,具有潜在的抗肿瘤活性,选择性地抑制 BRAF 激酶的突变形式(V600E).
Selpercatinib: 一种选择性 RET 激酶抑制剂,用于治疗 RET 融合阳性非小细胞肺癌和髓样甲状腺癌。
Pralsetinib: 另一种选择性 RET 激酶抑制剂,用于与 selpercatinib 相似的适应症。
瑞格西妥 hydrochloride 因其广泛的激酶抑制谱及其治疗具有 RET 或 BRAF 改变的各种实体瘤的潜力而脱颖而出 .
属性
IUPAC Name |
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZIYUDQUDWQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227678-26-3 | |
Record name | CEP-32496 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGERAFENIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。